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Abstract

The dihydrofolate reductase (DHFR) 19-base pair (bp) deletion polymorphism, located in the
first intron of the DHFR gene, is a common genetic variant with significant implications for folate
metabolism and, consequently, human health. This polymorphism has been the subject of
extensive research due to its potential influence on susceptibility to various diseases, including
neural tube defects and certain cancers, as well as its role in modulating the efficacy and
toxicity of antifolate drugs such as methotrexate. This technical guide provides a
comprehensive overview of the DHFR 19-bp deletion polymorphism, including its molecular
basis, functional consequences, and clinical relevance. Detailed experimental protocols for
genotyping, quantitative data from key association studies, and visual representations of
relevant biological pathways and experimental workflows are presented to serve as a valuable
resource for researchers, scientists, and drug development professionals.

Introduction

Dihydrofolate reductase is a critical enzyme in the folate metabolic pathway, catalyzing the
reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential
cofactors for the synthesis of purines, thymidylate, and several amino acids, making DHFR
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indispensable for DNA synthesis, repair, and methylation.[1][2] Given its central role, variations
in DHFR gene expression or enzyme activity can have profound physiological consequences.

A functional 19-bp deletion polymorphism within intron-1 of the DHFR gene (also referred to as
rs70991108) has been identified and extensively studied.[1][2] The presence (insertion, "ins" or
"W") or absence (deletion, "del" or "D") of this 19-bp sequence has been hypothesized to alter
gene expression, thereby affecting an individual's folate status and influencing disease risk and
response to folate-based therapies.[2] This document synthesizes the current understanding of
this polymorphism for a technical audience.

Molecular Biology and Functional Consequences

The DHFR 19-bp deletion polymorphism is located in intron-1 of the DHFR gene on
chromosome 5q11.2-13.2.[1] The functional impact of this intronic deletion has been a subject
of debate. One hypothesis suggests that the deleted sequence may contain a binding site for
the Spl transcription factor, and its absence could lead to altered DHFR transcription.[1][2]

Studies have reported conflicting findings regarding the effect of the deletion on DHFR
expression. Some research suggests the deletion allele is associated with increased DHFR
MRNA levels, with a dose-dependent relationship observed.[3][4] For instance, individuals with
a homozygous deletion genotype (-/- or D/D) were found to have significantly higher DHFR
MRNA levels compared to those with the homozygous insertion genotype (+/+ or W/W).[3][4]
Conversely, other studies have proposed that the deletion might decrease DHFR expression.[1]
These inconsistencies may be attributable to differences in study populations, methodologies,
and the influence of other genetic and environmental factors.[5]

Functionally, this polymorphism has been linked to variations in folate metabolism. Some
studies have associated the deletion genotype with increased levels of unmetabolized folic acid
in plasma and decreased red blood cell folate, suggesting it may limit the assimilation of folic
acid into cellular folate stores.[6]

Association with Clinical Outcomes

The DHFR 19-bp deletion polymorphism has been investigated as a potential risk modifier for a
variety of clinical conditions, with conflicting results across different studies and populations.
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Neural Tube Defects (NTDs)

The role of the DHFR 19-bp deletion in NTD risk is controversial. Some early studies
suggested that the homozygous deletion genotype in mothers was associated with an
increased risk of having a child with spina bifida.[1][2][5] However, other research has indicated
a protective effect, with the deletion allele being associated with a reduced risk of NTDs.[1][7]
The reasons for these discrepancies are not fully understood but may involve ethnic differences
in allele frequencies and gene-environment interactions.[5]

Cleft Lip and Palate

Several studies have explored the association between the DHFR 19-bp deletion and the risk
of nonsyndromic cleft lip with or without cleft palate (NS-CL/P). One study in an Iranian
population reported that the homozygous deletion (D/D) genotype was associated with a
reduced risk of NS-CL/P, suggesting a protective role for this polymorphism.[1][8]

Cancer

The impact of the DHFR 19-bp deletion on cancer risk appears to be modulated by
environmental factors, particularly multivitamin use. In a study on breast cancer, the deletion
allele was associated with an increased risk of breast cancer among multivitamin users.[3][4]
This suggests a potential gene-nutrient interaction where high folic acid intake from
supplements may be detrimental in individuals with the deletion genotype.[9]

Response to Methotrexate

Methotrexate (MTX) is a DHFR inhibitor widely used in cancer chemotherapy and for the
treatment of autoimmune diseases like rheumatoid arthritis.[10] Genetic variations in DHFR can
influence an individual's response to MTX. The 19-bp deletion polymorphism has been
investigated in this context, with some studies suggesting it may be associated with MTX-
related toxicities, such as hepatotoxicity.[11] However, its predictive value for MTX efficacy and
adverse events is still under investigation and appears to be influenced by other
polymorphisms within the DHFR gene and other genes in the folate pathway.[10][11][12]

Quantitative Data Summary
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The following tables summarize quantitative data from various studies on the DHFR 19-bp

deletion polymorphism.

Table 1: Allele and Genotype Frequencies in Different Populations

Populati Sample W Allele D Allele Referen
. WIW (%) WID (%) DID (%)

on Size Freq. Freq. ce
Iranian
(NS-CL/P 100 45 42 13 0.66 0.34 [1]
Cases)
Iranian
(Controls 100 32 43 25 0.53 0.47 [1]
)
Mothers
of DS
, 105 26 48 26 0.50 0.50 [5]
Children
(Brazil)
Control
Mothers 184 23 46 31 0.46 0.54 [5]
(Brazil)
Japanes Not

N 11.9 40.1 48.0 0.32 0.68 [13]
e Specified

W: Wild-type (insertion); D: Deletion. Frequencies may not sum to 100% or 1.0 due to

rounding.

Table 2: Association Studies of DHFR 19-bp Deletion Polymorphism with Clinical Outcomes
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95%
. Study ] Odds Confiden
Clinical . Comparis . Referenc
Populatio Ratio ce P-value
Outcome on e
n (OR) Interval
(o)
Nonsyndro
) ) D/D vs.
mic Cleft Iranian 0.33 0.32-0.88 0.027 [1]
_ WIW
Lip/Palate
Breast
Long
Cancer 0.02
- lsland, +/- vs. +/+ 1.26 0.96-1.66 [3]
(Multivitami (trend)
USA
n Users)
Breast
Long
Cancer 0.02
~_ lsland, -/- vs. +/+ 1.52 1.08-2.13 [3]
(Multivitami (trend)
USA
n Users)
Maternal
) ) WI/D vs.
Risk of Irish 0.59 0.39-0.89 0.01 [71
WIW
NTDs
Maternal
) ) D/D vs.
Risk of Irish 0.52 0.32-0.86 0.01 [7]
W/W
NTDs

+/- corresponds to W/D; -/- corresponds to D/D; +/+ corresponds to W/W.

Experimental Protocols

Genotyping of the DHFR 19-bp deletion polymorphism is typically performed using Polymerase
Chain Reaction (PCR) based methods.

Allele-Specific PCR (AS-PCR)

This method utilizes allele-specific primers to differentiate between the insertion and deletion
alleles.
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Primers:

o Forward Primer 1 (F1 - Insertion Specific): Sequence targets the 19-bp insertion.
o Forward Primer 2 (F2 - Deletion Specific): Sequence spans the deletion junction.
o Common Reverse Primer (R): Binds downstream of the polymorphic region.
Protocol:

o DNA Extraction: Isolate genomic DNA from whole blood or other appropriate tissue samples
using a standard DNA extraction kit (e.g., QlAamp DNA Blood Mini Kit).

e PCR Amplification:
o Set up two separate PCR reactions for each sample.
o Reaction 1: Contains primers F1 and R to amplify the insertion allele.
o Reaction 2: Contains primers F2 and R to amplify the deletion allele.

o Atypical PCR master mix includes DNA template, allele-specific forward primer, common
reverse primer, dNTPs, Taq polymerase, and PCR buffer.

o PCR cycling conditions (to be optimized):
= Initial denaturation: 95°C for 5 minutes.
» 30-35 cycles of:
» Denaturation: 95°C for 30 seconds.
» Annealing: 58-62°C for 30 seconds (optimize for primer set).
= Extension: 72°C for 30-60 seconds.
» Final extension: 72°C for 5-10 minutes.

o Gel Electrophoresis:
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o Analyze the PCR products on a 2-3% agarose gel or a 6% polyacrylamide gel stained with
an appropriate DNA dye.[5]

o Interpretation:
» W/W (Insertion/Insertion): A band is present only in the reaction with F1 primer.
» D/D (Deletion/Deletion): A band is present only in the reaction with F2 primer.

= W/D (Insertion/Deletion): A band is present in both reactions.

PCR with Fragment Size Analysis

This method uses a single pair of primers flanking the polymorphic region.

Primers:

e Forward Primer: Binds upstream of the 19-bp deletion site.

o Reverse Primer: Binds downstream of the 19-bp deletion site.

Protocol:

o DNA Extraction: As described in 5.1.

e PCR Amplification:
o Perform a single PCR reaction for each sample using the forward and reverse primers.
o PCR master mix and cycling conditions are similar to those in 5.1.

o Gel Electrophoresis:

o Separate the PCR products on a high-resolution gel (e.g., 6% polyacrylamide gel) to
resolve the 19-bp size difference.[5]

o Interpretation:

» W/W (Insertion/Insertion): A single larger band corresponding to the insertion allele.
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» D/D (Deletion/Deletion): A single smaller band corresponding to the deletion allele (19-
bp shorter).

» W/D (Insertion/Deletion): Two bands, one for each allele.
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Caption: The central role of DHFR in converting folic acid and DHF to the active THF form.

Experimental Workflow for Genotyping
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Caption: A generalized workflow for DHFR 19-bp deletion polymorphism genotyping.

Conclusion and Future Directions

The DHFR 19-bp deletion polymorphism is a functionally relevant genetic variant that can
influence folate metabolism, disease susceptibility, and drug response. However, the existing
body of research is marked by conflicting findings, highlighting the complexity of its biological
effects. These inconsistencies underscore the importance of considering gene-environment
and gene-gene interactions in future studies.
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For drug development professionals, understanding the role of this polymorphism may aid in
the personalization of therapies involving antifolates. For researchers and scientists, further
investigation is warranted to elucidate the precise molecular mechanisms by which this intronic
deletion affects DHFR expression and to clarify its role in various pathologies across different
ethnic populations. Large-scale, well-designed studies that account for dietary folate intake and
other relevant genetic markers are crucial to fully unravel the clinical significance of the DHFR
19-bp deletion polymorphism.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. The 19-bp deletion polymorphism of dihydrofolate reductase (DHFR) and nonsyndromic
cleft lip with or without cleft palate: evidence for a protective role - PMC
[pmc.ncbi.nlm.nih.gov]

o 2. Dihydrofolate Reductase Gene Variations in Susceptibility to Disease and Treatment
Outcomes - PMC [pmc.ncbi.nim.nih.gov]

o 3. Afunctional 19-base pair deletion polymorphism of dihydrofolate reductase (DHFR) and
risk of breast cancer in multivitamin users - PubMed [pubmed.ncbi.nim.nih.gov]

o 4. [PDF] A functional 19-base pair deletion polymorphism of dihydrofolate reductase (DHFR)
and risk of breast cancer in multivitamin users. | Semantic Scholar [semanticscholar.org]

e 5. 19-base pair deletion polymorphism of the dihydrofolate reductase (DHFR) gene: maternal
risk of Down syndrome and folate metabolism - PMC [pmc.ncbi.nim.nih.gov]

e 6. A 19-base pair deletion polymorphism in dihydrofolate reductase is associated with
increased unmetabolized folic acid in plasma and decreased red blood cell folate - PubMed
[pubmed.ncbi.nim.nih.gov]

e 7.researchgate.net [researchgate.net]
» 8. researchgate.net [researchgate.net]

* 9. A19-Base Pair Deletion Polymorphism in Dihydrofolate Reductase Is Associated with
Increased Unmetabolized Folic Acid in Plasma and Decreased Red Blood Cell Folate - PMC
[pmc.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b15575171?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC4510661/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4510661/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4510661/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3078682/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3078682/
https://pubmed.ncbi.nlm.nih.gov/17413111/
https://pubmed.ncbi.nlm.nih.gov/17413111/
https://www.semanticscholar.org/paper/A-functional-19-base-pair-deletion-polymorphism-of-Xu-Gammon/add29f327387c37374906cdbb88a2d9b58c61f01
https://www.semanticscholar.org/paper/A-functional-19-base-pair-deletion-polymorphism-of-Xu-Gammon/add29f327387c37374906cdbb88a2d9b58c61f01
https://pmc.ncbi.nlm.nih.gov/articles/PMC10938985/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10938985/
https://pubmed.ncbi.nlm.nih.gov/19022952/
https://pubmed.ncbi.nlm.nih.gov/19022952/
https://pubmed.ncbi.nlm.nih.gov/19022952/
https://www.researchgate.net/publication/6344002_The_19-bp_deletion_polymorphism_in_intron-1_of_dihydrofolate_reductase_DHFR_May_decrease_rather_than_increase_risk_for_spina_bifida_in_the_Irish_population
https://www.researchgate.net/publication/280587072_The_19-bp_deletion_polymorphism_of_dihydrofolate_reductase_DHFR_and_nonsyndromic_cleft_lip_with_or_without_cleft_palate_Evidence_for_a_protective_role
https://pmc.ncbi.nlm.nih.gov/articles/PMC2855991/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2855991/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2855991/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15575171?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e 10. Influence of Reduced Folate Carrier and Dihydrofolate Reductase Genes on
Methotrexate-Induced Cytotoxicity - PMC [pmc.ncbi.nim.nih.gov]

e 11. researchgate.net [researchgate.net]

o 12. Dihydrofolate Reductase Genetic Polymorphisms Affect Methotrexate Dose
Requirements in Pediatric Patients With Acute Lymphoblastic Leukemia on Maintenance
Therapy - PubMed [pubmed.ncbi.nim.nih.gov]

e 13. DHFR dihydrofolate reductase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [The DHFR 19-bp Deletion Polymorphism: A Technical
Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15575171#what-is-the-dhfr-19-bp-deletion-
polymorphism]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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